

# Arbemnifosbuvir: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest		
Compound Name:	Arbemnifosbuvir	
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#### **Abstract**

Arbemnifosbuvir, also known as AT-752, is a potent antiviral agent currently under investigation for the treatment of various RNA virus infections. As a phosphoramidate prodrug of a modified guanosine nucleotide, its design allows for efficient intracellular delivery and conversion to its active triphosphate form. This document provides a comprehensive overview of the chemical structure of Arbemnifosbuvir and a detailed examination of its synthetic pathways, drawing from publicly available scientific literature and patent documents. Experimental details, where available, are provided to offer a deeper understanding of the chemistry involved in its creation.

## **Chemical Structure and Properties**

**Arbemnifosbuvir** is a chiral molecule with a complex structure designed for optimal therapeutic activity. The core of the molecule is a 2'-deoxy-2'-fluoro-2'-C-methylguanosine nucleoside. This modified sugar moiety is crucial for its antiviral properties. The 5'-hydroxyl group of the ribose is linked to a phosphoramidate group, which consists of an L-alanine isopropyl ester and a phenoxy group. This phosphoramidate moiety masks the charge of the phosphate, facilitating cell membrane penetration.

The systematic IUPAC name for **Arbemnifosbuvir** is isopropyl ((R)-(((2R,3R,4R,5R)-5-(2-amino-6-(methylamino)-9H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-



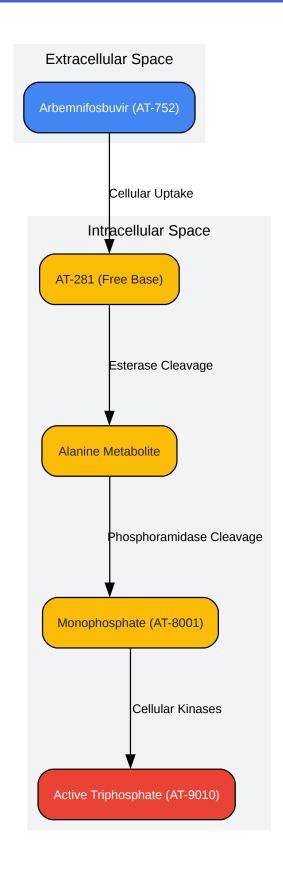
yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[1].

Property	Value	Reference
Molecular Formula	C24H33FN7O7P	[1][2]
Molecular Weight	581.54 g/mol	[1]
CAS Number	1998705-63-7	[1]
Synonyms	AT-752, AT-281 (free base)	
Appearance	White to off-white solid	

# **Metabolic Activation Pathway**

**Arbemnifosbuvir** is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. Upon entering the cell, it undergoes a series of enzymatic transformations to yield the active triphosphate metabolite, AT-9010.





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Metabolic activation of Arbemnifosbuvir.



The activation cascade begins with the hydrolysis of the isopropyl ester by cellular esterases to yield the alanine metabolite. Subsequent cleavage of the phosphoramidate bond by a phosphoramidase releases the 5'-monophosphate of the nucleoside analogue (AT-8001). Cellular kinases then phosphorylate the monophosphate to the diphosphate and finally to the active 5'-triphosphate, AT-9010. This active metabolite acts as a chain terminator for viral RNA-dependent RNA polymerase, thus inhibiting viral replication.

# **Synthesis of Arbemnifosbuvir**

The synthesis of **Arbemnifosbuvir** is a multi-step process that can be broadly divided into two key stages: the synthesis of the modified nucleoside core and the subsequent stereoselective installation of the phosphoramidate moiety. While a detailed, publicly available protocol for the direct synthesis of **Arbemnifosbuvir** is limited, the general strategies for synthesizing analogous 2'-fluoro-2'-C-methylguanosine phosphoramidate prodrugs are well-documented in patent literature.

### Synthesis of the 2'-Fluoro-2'-C-methylguanosine Core

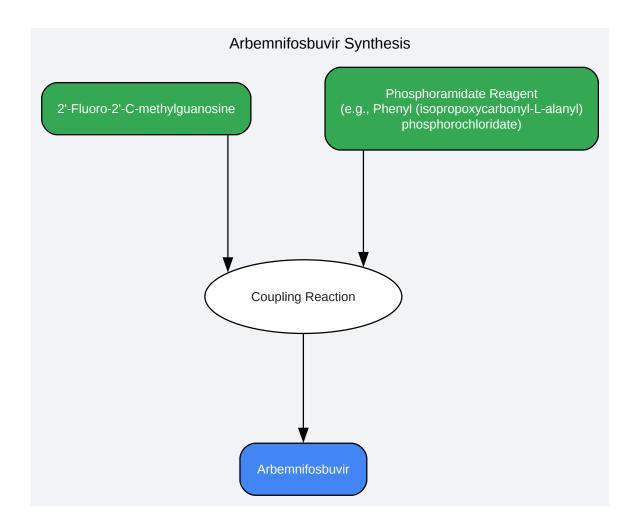
The synthesis of the key nucleoside intermediate typically starts from a readily available sugar derivative. A representative, though not explicitly confirmed for **Arbemnifosbuvir**, synthetic approach involves the following key transformations:

- Fluorination and Methylation of a Lactone Precursor: The synthesis often commences with a protected ribonolactone. A key step is the introduction of the fluorine and methyl groups at the 2' position. This can be achieved through various fluorinating and methylating agents.
- Reduction and Protection: The lactone is then reduced to a lactol, followed by protection of the hydroxyl groups.
- Glycosylation: The protected sugar is then coupled with a protected guanine derivative to form the nucleoside. This is a critical step where the correct anomeric stereochemistry (βconfiguration) must be established.
- Deprotection: Finally, the protecting groups on the sugar and the purine base are removed to yield the 2'-fluoro-2'-C-methylguanosine nucleoside.

#### **Phosphoramidate Coupling**



The final stage of the synthesis involves the coupling of the modified nucleoside with the phosphoramidate side chain. This is a stereocritical step, as the phosphorus center in the final product is chiral.



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#### References



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